molecular formula C11H16BrNO3S B2999608 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide CAS No. 873588-92-2

4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide

Cat. No.: B2999608
CAS No.: 873588-92-2
M. Wt: 322.22
InChI Key: RWXZKNVHTWHKON-UHFFFAOYSA-N
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Description

4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO3S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-bromo-N-butan-2-yl-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S/c1-4-8(2)13-17(14,15)9-5-6-10(12)11(7-9)16-3/h5-8,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXZKNVHTWHKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide typically involves multiple steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Alkylation: The attachment of a sec-butyl group to the nitrogen atom of the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(sec-butyl)benzenesulfonamide
  • 4-bromo-N-(sec-butyl)-3-methoxybenzamide
  • 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonate

Uniqueness

4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The sec-butyl group attached to the nitrogen atom of the sulfonamide also contributes to its distinct properties compared to other similar compounds.

Biological Activity

4-Bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C11H14BrNO3S
Molecular Weight: 304.2 g/mol
IUPAC Name: 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide

The presence of the bromine atom and the methoxy group significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Biological Activity Overview

Research indicates that 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide exhibits a range of biological activities:

  • Antimicrobial Activity: This compound has been investigated for its effectiveness against various bacterial strains. Studies show it possesses significant antibacterial properties, making it a candidate for further development in treating infections.
  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Specific mechanisms of action involve interference with cellular signaling pathways related to tumor growth.

The biological activity of 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide is believed to stem from its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria, which is crucial for their growth and replication.

Antimicrobial Studies

In vitro studies conducted on various strains of bacteria demonstrated the compound's effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate a promising profile for the compound as an antimicrobial agent.

Anticancer Studies

Research into the anticancer effects revealed that the compound could induce apoptosis in cancer cell lines such as:

  • HeLa Cells (Cervical Cancer): The compound reduced cell viability by 50% at concentrations around 25 µM.
  • MCF-7 Cells (Breast Cancer): Similar reductions in viability were observed, suggesting a potential role in breast cancer treatment.

Case Studies

  • Case Study on Antibacterial Efficacy: A study published in Journal of Antimicrobial Chemotherapy reported that 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus. The study emphasized the need for further exploration into its mechanism and potential as a therapeutic agent against resistant infections.
  • Case Study on Cancer Cell Inhibition: In a recent investigation published in Cancer Letters, researchers found that treatment with this compound led to significant reductions in tumor size in xenograft models, indicating its potential for development as an anticancer drug.

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